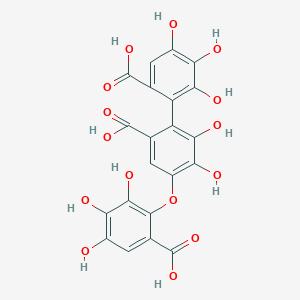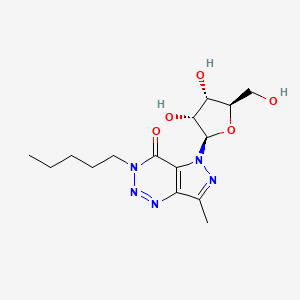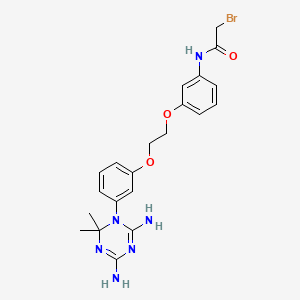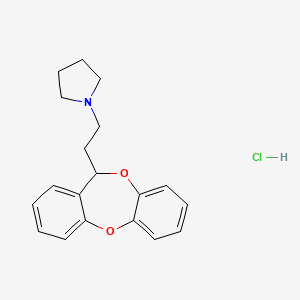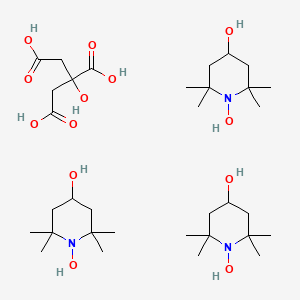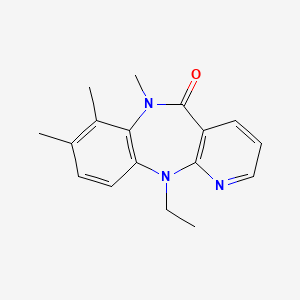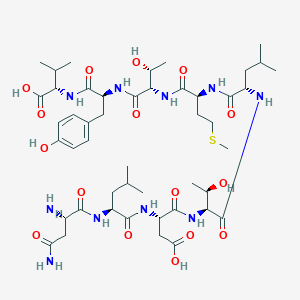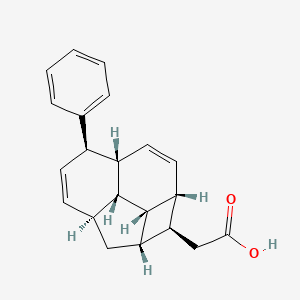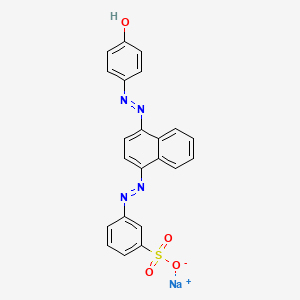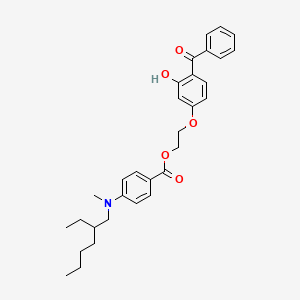
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a p-anisidino group, a propyl chain, and a phenethylpiperazine moiety. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate typically involves multiple steps. One common method starts with the reaction of p-anisidine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a phenethylpiperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-anisidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share structural similarities and are also investigated for their biological activities.
p-Substituted Aniline Derivatives: These compounds exhibit similar reactivity and are used in various chemical reactions.
Uniqueness
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.
Propiedades
Número CAS |
91098-42-9 |
|---|---|
Fórmula molecular |
C26H35N3O9 |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
4-methoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid |
InChI |
InChI=1S/C22H31N3O.2C2H2O4/c1-19(23-21-8-10-22(26-2)11-9-21)18-25-16-14-24(15-17-25)13-12-20-6-4-3-5-7-20;2*3-1(4)2(5)6/h3-11,19,23H,12-18H2,1-2H3;2*(H,3,4)(H,5,6) |
Clave InChI |
OQTPVKCOFSLMKK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


